Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine
Overview
Description
“Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine” is a chemical compound with the molecular formula C14H14N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A simple one-pot approach was developed for the synthesis of furan-2(5H)-one derivative containing indole fragments . This method includes the telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . The synthetic utility of the prepared furan-2(5H)-one was demonstrated by condensation with 4-methoxybenzaldehyde .Molecular Structure Analysis
The structure of the synthesized furanones was confirmed by 1H and 13C-NMR spectroscopy and high-resolution mass spectrometry with electrospray ionization (ESI-HRMS) .Chemical Reactions Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Scientific Research Applications
Heteroaromatic Synthesis
Furan-2-ylmethyl and related compounds are utilized in the synthesis of heteroaromatic products, such as in the decarboxylative Claisen rearrangement reactions. These reactions yield 2,3-disubstituted heteroaromatic products under specific conditions, demonstrating the compound's role in producing complex chemical structures (Craig et al., 2005).
Microwave-Assisted Synthesis of Amides and Esters
The compound is involved in the novel synthesis of ester and amide derivatives under microwave-assisted conditions. This method allows for the synthesis of N-blocked amides using N-blocked amino acids and amine, indicating its potential in organic synthesis and chemical research (Janczewski et al., 2021).
Antibacterial and Antimycobacterial Activities
Research on N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives has shown promising results in antibacterial and antimycobacterial activities. This highlights the compound's potential application in developing new antimicrobial agents (Szulczyk et al., 2021).
Synthesis of Novel Compounds with Pharmaceutical Potential
The synthesis of novel compounds like 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane demonstrates the compound's utility in creating new chemicals with potential applications in the pharmaceutical industry (Orie et al., 2019).
Palladium-Catalyzed Oxidative Amination
The compound is used in the palladium-catalyzed oxidative amination of furans to synthesize functionalized indoles. This method provides an innovative approach to accessing various heteroaromatic scaffolds (Makarov et al., 2018).
Cytotoxicity and Anticancer Activities
Studies on derivatives of the compound have shown significant cytotoxicity against cancer cell lines and antimicrobial activities, positioning it as a candidate for further exploration in cancer therapy (Phutdhawong et al., 2019).
Photophysical Properties in Metal Ion Sensors
The compound's derivatives have been studied for their photophysical properties, specifically in the field of metal ion sensors. This research could lead to the development of new materials for detecting metal ions (Kumar et al., 2015).
Mechanism of Action
The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards the three tumour cell lines . Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine .
Safety and Hazards
Future Directions
The synthesized compounds were evaluated for their in vitro antiproliferative activities . Among them, compound 7d exhibited the most potent activities against HeLa (IC50 = 0.52 μM), MCF-7 (IC50 = 0.34 μM), and HT-29 (IC50 = 0.86 μM) . Therefore, 7d is a potential agent for the further development of tubulin polymerization inhibitors .
Properties
IUPAC Name |
1-(furan-2-yl)-N-(1H-indol-3-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-6-14-13(5-1)11(9-16-14)8-15-10-12-4-3-7-17-12/h1-7,9,15-16H,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKIWSNSSIOBHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CNCC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390087 | |
Record name | Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842974-82-7 | |
Record name | Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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